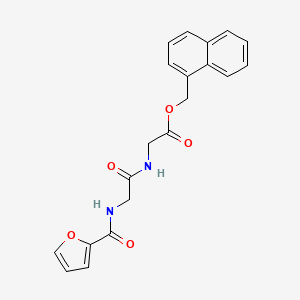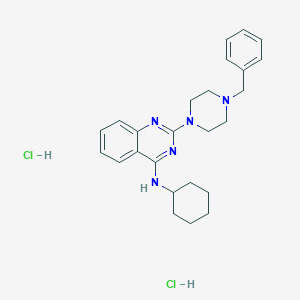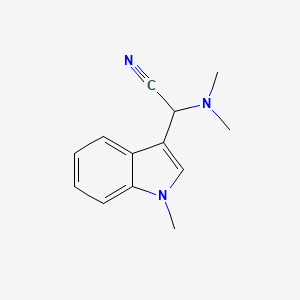![molecular formula C19H13Cl2NO B4190979 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Descripción general
Descripción
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as DBQ, is a chemical compound that belongs to the class of quinolone derivatives. It has been found to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it has been proposed that 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of inflammatory mediators, such as COX-2 and inducible nitric oxide synthase (iNOS). Moreover, 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is that it has poor solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One of the directions is to investigate its potential applications in the treatment of various inflammatory diseases, such as arthritis, colitis, and asthma. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one and to identify its molecular targets. Moreover, future research could focus on the development of novel formulations of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one that improve its solubility and bioavailability. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in animal models.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, colitis, and asthma. Additionally, 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to possess antioxidant properties, which could be beneficial in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, 1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-14-6-3-7-15(21)19(14)13-10-17(23)22-16-9-8-11-4-1-2-5-12(11)18(13)16/h1-9,13H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPOXAZLBACGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4190909.png)
![N-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190910.png)
![ethyl 1-[N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4190917.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4190926.png)


![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4190956.png)

![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)

